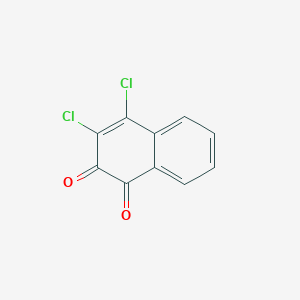

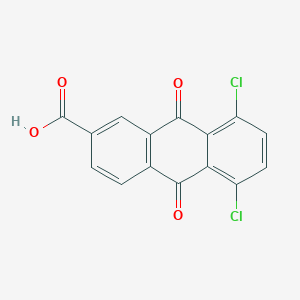

3,4-Dichloro-1,2-naphthoquinone

Vue d'ensemble

Description

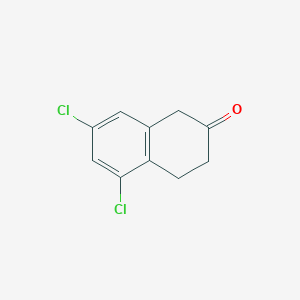

3,4-Dichloro-1,2-naphthoquinone is a type of naphthoquinone, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .

Synthesis Analysis

The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . The nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone is a synthetic strategy for introducing nitrogen, oxygen, carbon, sulfur, and selenium nucleophiles at C2 and C3 positions .Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-1,2-naphthoquinone is characterized by spectroscopic methods (FT-IR, 1 H NMR, 13 C NMR, Mass spectroscopy) and microanalysis .Chemical Reactions Analysis

The biphasity indicated the complex mechanism of DCNQ action on urease. Quinones action on proteins has been elucidated as at least two processes: direct arylation of essential protein thiols and/or indirect oxidation of essential thiols by reactive oxygen species (ROS) realizing during quinone reduction to semiquinones .Applications De Recherche Scientifique

Synthetic and Biological Utility : 2,3-Dichloro-1,4-naphthoquinones have been used in the construction of biologically active tricyclic and tetracyclic 1,4-quinones and derivatives. These compounds exhibit antifungal, antibacterial, anticancer, antiplatelet, anti-inflammatory, anti-allergic, and anti-HIV activities (Maurya, 2020).

Nucleophilic Substitution Reactions : Investigations into the reactions of 2,3-dichloro-1,4-naphthoquinone with indoles and thiols have led to the synthesis of novel compounds. Their electronic absorption spectra and electrochemical properties have been analyzed (Ibiş et al., 2019).

Detection of Thioamides : 2,3-Dichloro-1,4-naphthoquinone reacts with thioamides to give colored products. This reaction is specific for thioamides and has been utilized for the quantitative determination of ethionamide in tablets (Devani et al., 1974).

Antimicrobial and Fungicidal Activity : Aminopyrazole derivatives of naphthoquinone, including 2,3-dichloro-1,4-naphthoquinone, have shown high antimicrobial activity against certain test cultures. These compounds display selective bacterio- and fungistatic activity (Polish et al., 2019).

Antifungal Agent : 2,3-Dichloro-1,4-naphthoquinone has been recognized as an antifungal agent with toxic effects on yeasts and moderate effects on bacterial growth. Its antifungal effect can be competitively reversed by vitamins K (Woolley, 1945).

Photochemical Reactions : The photochemical reaction of 2,3-dichloro-1,4-naphthoquinone with thiophenes leads to the formation of substituted naphthoquinones. These reactions may be initiated by photoelectron transfer (Maruyama & Tamiaki, 1987).

Synthesis of Naphthoquinone Fused 1, 3-Dithioles : 2,3-Dichloro-1,4-naphthoquinone reacts with dithiolates to produce naphthoquinone fused 1,3-dithioles, revealing its utility in synthesizing specialized chemical structures (Fan et al., 1992).

Antifungal and Antibacterial Agents : Nitrogen- and sulfur-containing hetero-1,4-naphthoquinones, derived from 2,3-dichloro-naphthaquinone, have shown potential as antifungal and antibacterial agents (Ibiş et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4-dichloronaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O2/c11-7-5-3-1-2-4-6(5)9(13)10(14)8(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQAAXMSEQPHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344319 | |

| Record name | 3,4-Dichloro-1,2-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-1,2-naphthoquinone | |

CAS RN |

18398-36-2 | |

| Record name | 3,4-Dichloro-1,2-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

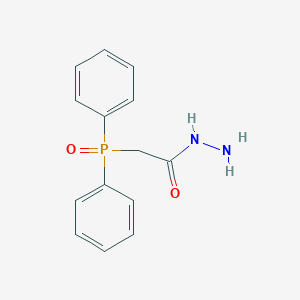

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)